スルホDBCO-アミン

概要

説明

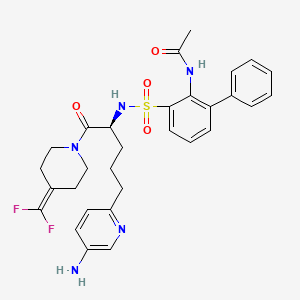

Sulfo DBCO-Amine is a water-soluble building block containing a dibenzocyclooctyne moiety. This reagent is commonly used in copper-free Click Chemistry reactions, specifically for the derivatization of carboxyl-containing molecules or activated esters through a stable amide bond. The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules .

科学的研究の応用

Sulfo DBCO-Amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through Click Chemistry reactions.

Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.

Industry: Applied in the production of advanced materials and nanotechnology

作用機序

Target of Action

Sulfo DBCO-Amine is primarily used to derivatize carboxyl-containing molecules or activated esters (e.g., NHS ester) with a DBCO moiety through a stable amide bond . The DBCO moiety is the primary target of Sulfo DBCO-Amine, and it plays a crucial role in facilitating copper-free Click Chemistry reactions .

Mode of Action

Sulfo DBCO-Amine interacts with its targets (carboxyl-containing molecules or activated esters) by forming a stable amide bond with the DBCO moiety . This interaction results in the modification of the target molecules, adding a minimal spacer due to the low mass weight of Sulfo DBCO-Amine .

Biochemical Pathways

The primary biochemical pathway affected by Sulfo DBCO-Amine is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction is a type of Click Chemistry, which is a reliable, high-yielding reaction that results in a stable triazole linkage .

Pharmacokinetics

The compound’s hydrophilic sulfonated spacer arm is known to greatly improve the water solubility of dbco derivatized molecules , which could potentially enhance its bioavailability.

Result of Action

The action of Sulfo DBCO-Amine results in the derivatization of target molecules with a DBCO moiety . This modification can enhance the water solubility of the derivatized molecules due to the hydrophilic sulfonated spacer arm of Sulfo DBCO-Amine .

Action Environment

Given that sulfo dbco-amine is used in copper-free click chemistry reactions , it can be inferred that the absence of copper ions in the environment could be a crucial factor for its action.

生化学分析

Biochemical Properties

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows Sulfo DBCO-Amine to bind with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The use of Sulfo DBCO-Amine in vitro allows for specific labelling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labelled with Sulfo DBCO-Amine in vitro and cells could be adhered together using this compound . This suggests that Sulfo DBCO-Amine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfo DBCO-Amine exerts its effects at the molecular level through its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows for the formation of a stable amide bond, which can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Dosage Effects in Animal Models

Its use in copper-free Click Chemistry reactions suggests that it may have varying effects at different dosages .

Transport and Distribution

The transport and distribution of Sulfo DBCO-Amine within cells and tissues are likely facilitated by its water solubility and ability to form stable amide bonds .

Subcellular Localization

Its ability to form stable amide bonds suggests that it may be directed to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Sulfo DBCO-Amine can be synthesized by reacting dibenzocyclooctyne with amine-containing compounds. The reaction typically involves the use of a sulfonated spacer arm to enhance water solubility. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of Sulfo DBCO-Amine involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Sulfo DBCO-Amine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is a copper-free Click Chemistry reaction that allows for the efficient and selective conjugation of azide-containing molecules .

Common Reagents and Conditions

The common reagents used in reactions involving Sulfo DBCO-Amine include azide-containing compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous media or organic solvents such as DMSO or DMF .

Major Products Formed

The major products formed from the reactions involving Sulfo DBCO-Amine are stable triazole linkages. These linkages are formed through the SPAAC reaction between the dibenzocyclooctyne moiety and azide groups .

類似化合物との比較

Similar Compounds

- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-PEG

Uniqueness

Sulfo DBCO-Amine is unique due to its hydrophilic sulfonated spacer arm, which significantly enhances its water solubility compared to other dibenzocyclooctyne derivatives. This property makes it particularly useful in aqueous environments and biological applications .

特性

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)